Propyl levulinate

Description

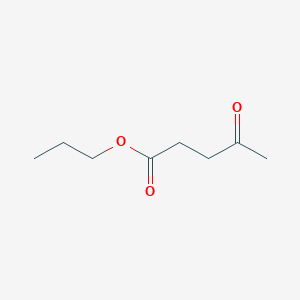

Structure

3D Structure

Properties

IUPAC Name |

propyl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-6-11-8(10)5-4-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSMNYMQXIVWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214753 | |

| Record name | Propyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Sweet very slight carmellic aroma | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 221.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.989-0.995 (20°) | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

645-67-0 | |

| Record name | Propyl 4-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl levulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2C79957U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propyl levulinate chemical structure and properties

An In-depth Technical Guide to Propyl Levulinate: Structure, Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (PL), the propyl ester of levulinic acid, is a versatile bio-based platform chemical garnering significant attention across multiple industries. Derived from the catalytic conversion of biomass, it represents a sustainable alternative to petroleum-derived compounds. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis methodologies, and diverse applications. It is intended for researchers, chemists, and professionals in drug development, materials science, and the flavor and fragrance industries who require a deep, mechanistic understanding of this compound.

Molecular Structure and Chemical Identity

This compound is classified as a gamma-keto ester. Its structure features a terminal propyl ester group and a ketone functional group at the C4 position, making it a bifunctional molecule and a valuable precursor for further chemical synthesis.[1][2]

-

IUPAC Name : Propyl 4-oxopentanoate[1]

-

Synonyms : Levulinic acid propyl ester, n-Propyl levulinate, Propyl 4-oxovalerate[3][4]

-

CAS Number : 645-67-0[1]

-

Molecular Formula : C₈H₁₄O₃[1]

-

Molecular Weight : 158.19 g/mol [1]

Structural Identifiers:

Caption: Figure 1: Chemical Structure of this compound

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless liquid with a characteristic sweet, fruity, and caramellic odor.[1][3][5] Its physical properties make it suitable for a range of applications, from a high-boiling point solvent to a flavor ingredient.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear colorless liquid | [1][3] |

| Boiling Point | 220-221 °C @ 760 mmHg | [1][4] |

| Density | 0.989 - 0.995 g/mL @ 20°C | [1][4][6] |

| Refractive Index | 1.419 - 1.425 @ 20°C | [1][6] |

| Flash Point | 87.78 °C (190 °F) | [6][7] |

| Solubility | Practically insoluble in water; Soluble in ethanol, methanol, chloroform | [1][3][5] |

| Vapor Pressure | 0.0673 hPa @ 20°C (est.) | [5] |

| LogP | 0.93 | [3] |

Spectroscopic Profile

The bifunctional nature of this compound gives it a distinct spectroscopic signature, which is essential for its identification and quantification.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's aliphatic chains. Key expected signals include: a triplet corresponding to the terminal methyl protons (-CH₂-CH₃) around 0.94 ppm, a multiplet for the methylene protons of the propyl group (-CH₂-CH₂-CH₃) near 1.65 ppm, a triplet for the ester methylene protons (-O-CH₂-) around 4.04 ppm, a sharp singlet for the ketone's methyl protons (-C(=O)-CH₃) near 2.20 ppm, and two triplets for the central methylene groups (-CH₂-CH₂-) between 2.58 and 2.76 ppm.[8]

-

¹³C NMR Spectroscopy : The carbon spectrum confirms the presence of eight distinct carbon environments. Characteristic peaks include signals for the two carbonyl carbons (ester and ketone), the oxygen-linked methylene carbon of the propyl group, and the remaining aliphatic carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two strong carbonyl stretching bands. The ester carbonyl (C=O) absorption typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is observed at a lower wavenumber, approximately 1715 cm⁻¹. The C-O stretching of the ester group is also prominent.[9]

-

Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 158 may be observed. A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is typically the base peak.[1] Other significant fragments arise from the cleavage of the ester group.

Synthesis of this compound: From Biomass to High-Value Chemical

The synthesis of this compound is a prime example of biomass valorization. The primary routes involve the esterification of levulinic acid or direct conversion from other biomass-derived precursors like furfuryl alcohol.[10][11]

Primary Synthesis Route: Fischer Esterification of Levulinic Acid

The most direct and well-established method is the Fischer esterification of levulinic acid with n-propanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or increasingly, solid acid catalysts to facilitate easier separation and recycling.[12]

Causality : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of n-propanol. The subsequent elimination of a water molecule yields the propyl ester. The reaction is reversible, so removal of water is crucial to drive the equilibrium towards the product side, maximizing the yield.

Protocol: Lab-Scale Synthesis via Acid Catalysis

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine levulinic acid (1.0 eq), n-propanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reaction : Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring : Monitor the reaction progress by tracking the amount of water collected or using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield a high-purity product.

Caption: Figure 2: Synthesis Workflow from Biomass

Alternative "Green" Synthesis Routes

Research is actively exploring one-pot conversions from biomass-derived molecules to streamline production.[10] For instance, the alcoholysis of furfuryl alcohol in propanol using solid acid catalysts can yield this compound directly.[13] This pathway is advantageous as it bypasses the isolation of levulinic acid, potentially reducing process steps and costs.[11]

Key Applications in Research and Industry

The unique combination of a ketone and an ester group, along with its favorable physical properties and renewable origin, makes this compound a highly valuable molecule.

Biofuel and Fuel Additive

Short-chain alkyl levulinates, including this compound, are excellent biofuel additives.[14] They can be blended with gasoline and diesel to improve performance.

-

Octane Booster : this compound has a high blending octane number, which helps to prevent engine knocking.[14]

-

Improved Flow Properties : It can enhance the cold-flow characteristics of diesel fuels, which is particularly beneficial in colder climates.[15]

-

Reduced Emissions : Its oxygenated nature promotes more complete combustion, leading to a reduction in harmful emissions like particulate matter and carbon monoxide.[14]

Flavor and Fragrance Agent

This compound is recognized as a safe flavoring agent.[1]

-

Safety Status : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[1] Its sweet, caramellic, and fruity profile makes it a useful component in the formulation of flavors for beverages, confectionery, and baked goods.[5]

Green Solvents and Plasticizers

As industries move towards more sustainable practices, this compound is being explored as a green solvent. Its high boiling point and low volatility make it a potential replacement for more hazardous conventional solvents. It has also been investigated as a bio-based plasticizer for polymers such as cellulose ethers.[4][14]

Chemical Intermediate

This compound is a key building block for synthesizing other high-value chemicals. For example, it can be hydrogenated to produce γ-valerolactone (GVL), another important platform chemical used in the production of fuels and polymers.[16]

Caption: Figure 3: Application Pathways of this compound

Safety, Handling, and Storage

While generally considered safe for its intended use as a flavoring agent, this compound requires appropriate handling in a laboratory or industrial setting.

GHS Hazard Classification:

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1]

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat.[17]

-

Ventilation : Handle in a well-ventilated area or under a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][17]

-

First Aid : In case of skin contact, wash with plenty of soap and water.[3] If in eyes, rinse cautiously with water for several minutes.[3] If irritation persists, seek medical attention.

Conclusion

This compound stands out as a highly promising and versatile bio-based chemical. Its straightforward synthesis from renewable resources, coupled with its valuable applications as a fuel additive, flavoring agent, green solvent, and chemical intermediate, positions it as a key player in the transition towards a more sustainable chemical industry. For researchers and drug development professionals, its unique bifunctional structure offers a robust platform for the synthesis of more complex molecules, underscoring its significance in modern green chemistry.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). This compound.

- Scent.vn. (n.d.). This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance.

- Stenutz. (n.d.). propyl 4-oxopentanoate.

- MDPI. (2023). Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous Catalysts.

- ResearchGate. (n.d.). Levulinic Acid from Biomass: Synthesis and Applications.

- ResearchGate. (n.d.). Potential alkyl levulinates applications.

- ResearchGate. (n.d.). Synthesis of alkyl levulinates from various biomass reactants.

- ACS Sustainable Chemistry & Engineering. (n.d.). Synthesis and Applications of Alkyl Levulinates.

- Flavor and Extract Manufacturers Association. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Conversion of levulinic acid and alkyl levulinates into biofuels and high-value chemicals. Green Chemistry.

- Ann-Connect. (n.d.). The Multifaceted Role of Ethyl Levulinate in Food and Biofuel Applications.

- Royal Society of Chemistry. (2016). Supporting Information - Fast catalytic conversion of recalcitrant cellulose into alkyl levulinates....

- Scribd. (n.d.). Chapter 8: NMR and IR Spectroscopy Problems.

Sources

- 1. This compound | C8H14O3 | CID 221069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biocat.com [biocat.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. propyl 4-oxopentanoate [stenutz.eu]

- 5. scent.vn [scent.vn]

- 6. This compound, 645-67-0 [thegoodscentscompany.com]

- 7. biofuranchem.com [biofuranchem.com]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Conversion of levulinic acid and alkyl levulinates into biofuels and high-value chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. This compound | 645-67-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Physicochemical characteristics of propyl 4-oxopentanoate

An In-depth Technical Guide to the Physicochemical Characteristics of Propyl 4-Oxopentanoate

This guide provides a comprehensive technical overview of the physicochemical properties of propyl 4-oxopentanoate (CAS No. 645-67-0), a compound of interest in various chemical and pharmaceutical applications. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core data with practical, field-proven insights into its characterization. The methodologies described herein are grounded in established principles to ensure reproducibility and scientific integrity.

Core Molecular Identity and Description

Propyl 4-oxopentanoate, also widely known as propyl levulinate, is an organic chemical compound classified as both a ketone and an ester.[1] Its structure incorporates a propyl ester group attached to a five-carbon chain with a ketone functional group at the C4 position. This bifunctionality makes it a versatile intermediate in organic synthesis.

Visually, it presents as a clear, colorless liquid.[2][3] It possesses a characteristically sweet aroma with subtle carmellic notes.[2][3]

| Identifier | Data | Source(s) |

| Chemical Name | Propyl 4-oxopentanoate | [2][4] |

| Synonyms | This compound, n-Propyl levulinate, Pentanoic acid, 4-oxo-, propyl ester | [5][6][7] |

| CAS Number | 645-67-0 | [1][2][4][5] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][4][5] |

| Molecular Weight | 158.20 g/mol | [4][7][8] |

| Appearance | Clear colourless liquid | [2][3] |

| Aroma | Sweet, very slight carmellic | [2][3] |

Physicochemical Data Summary

The physical and chemical properties of a compound are critical for its application, dictating its behavior in various processes such as reactions, formulations, and purifications. The following table summarizes the key physicochemical data for propyl 4-oxopentanoate.

| Property | Value | Conditions | Source(s) |

| Density | 0.98988 g/cm³ | 20 °C | [2][3] |

| 0.9898 g/cm³ | 27 °C, 760 Torr | [4] | |

| 0.981 g/cm³ | Not Specified | [5] | |

| Boiling Point | 214-216 °C | 760 mmHg | [2][3] |

| 221 °C | 760 mmHg | [5][8] | |

| 95-96 °C | 10 Torr | [4] | |

| Refractive Index | 1.419-1.425 | Not Specified | [2][3] |

| 1.421 | Not Specified | [5] | |

| Flash Point | 88.3 °C | Not Specified | [5] |

| Vapor Pressure | 0.11 mmHg | 25 °C | [5] |

| Water Solubility | Practically insoluble or insoluble | Not Specified | [2][3][7] |

| Ethanol Solubility | Soluble | Not Specified | [7] |

| XLogP3 | 0.6 | Calculated | [2][3] |

Insight into Boiling Point Discrepancies: The variation in reported boiling points at atmospheric pressure (760 mmHg) is common in technical literature and can stem from minor impurities or differences in measurement methodology. The boiling point under reduced pressure (95-96 °C at 10 Torr) is a crucial piece of data, as it indicates that vacuum distillation is a highly suitable method for purification, minimizing the risk of thermal decomposition that can occur at higher temperatures.[4]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The key functional groups of propyl 4-oxopentanoate—the ester and the ketone—provide distinct spectral signatures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

-

Expected Molecular Ion (M⁺): m/z = 158.10

-

Key Fragmentation Patterns: Electron ionization (EI) would likely lead to characteristic fragments. The NIST Mass Spectrometry Data Center provides spectral data showing major peaks.[7][9][10] Common fragments would arise from:

-

Loss of the propoxy group (-OCH₂CH₂CH₃)

-

Loss of the propyl group (-CH₂CH₂CH₃)

-

McLafferty rearrangement involving the ketone group.

-

Cleavage at the ester linkage.

-

A prominent peak is often observed at m/z = 43, corresponding to the acetyl group [CH₃C=O]⁺.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their absorption of infrared radiation. For propyl 4-oxopentanoate, two prominent carbonyl (C=O) stretching vibrations are expected:

-

Ester C=O Stretch: Strong absorption band around 1735-1750 cm⁻¹ .

-

Ketone C=O Stretch: Strong absorption band around 1715 cm⁻¹ .

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectrum (Proton NMR): The proton NMR spectrum will show distinct signals for each unique proton environment. The expected chemical shifts (δ) in ppm relative to TMS are:

-

~4.0 ppm (triplet): Protons on the oxygen-linked methylene group of the propyl ester (-O-CH₂ -CH₂-CH₃).

-

~2.7 ppm (triplet): Protons on the methylene group adjacent to the ketone (CH₂ -C(=O)CH₃).

-

~2.5 ppm (triplet): Protons on the methylene group adjacent to the ester carbonyl (CH₂ -C(=O)O-).

-

~2.1 ppm (singlet): Protons of the methyl group adjacent to the ketone (-C(=O)-CH₃ ).

-

~1.6 ppm (sextet): Protons on the central methylene group of the propyl ester (-O-CH₂-CH₂ -CH₃).

-

~0.9 ppm (triplet): Protons on the terminal methyl group of the propyl ester (-O-CH₂-CH₂-CH₃ ).

-

-

¹³C NMR Spectrum (Carbon NMR): The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Experimental Methodologies

The following section details the protocols for the synthesis and characterization of propyl 4-oxopentanoate. These protocols are designed to be self-validating, with clear endpoints and criteria for success.

Synthesis: Fischer Esterification of Levulinic Acid

Propyl 4-oxopentanoate is commonly synthesized via the Fischer esterification of levulinic acid (4-oxopentanoic acid) with n-propanol, using an acid catalyst.

Causality: Fischer esterification is a robust and cost-effective method for producing esters from carboxylic acids and alcohols. An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A molar excess of the alcohol (n-propanol) is used to drive the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis and purification of propyl 4-oxopentanoate.

Step-by-Step Protocol:

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reactants: To the flask, add levulinic acid, an excess of n-propanol (e.g., 5-8 molar equivalents), and a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and then with brine to remove residual salts and water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield the pure propyl 4-oxopentanoate.[4]

Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the synthesized product.

Caption: Logical workflow for the physicochemical characterization of the final product.

Safety, Handling, and Storage

Propyl 4-oxopentanoate requires careful handling due to its potential hazards.

-

Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[7][11]

-

Precautionary Measures:

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This guide has detailed the essential physicochemical characteristics of propyl 4-oxopentanoate, providing a robust framework for its synthesis, purification, and analytical characterization. The data and protocols presented are grounded in established scientific principles to support the work of researchers and developers. Adherence to the described methodologies and safety precautions is essential for obtaining reliable results and ensuring safe laboratory practice.

References

- Propyl 4-oxopentanoate - CAS Common Chemistry. (n.d.).

- propyl 4-oxopentanoate price & availability - MOLBASE. (n.d.).

- This compound | C8H14O3 | CID 221069 - PubChem. (n.d.).

- propyl 4-oxopentanoate - Stenutz. (n.d.).

- Chemical Properties of Pentanoic acid, 4-oxo-, propyl ester (CAS 645-67-0) - Cheméo. (n.d.).

- 4-oxopentanoate - ChemBK. (n.d.).

- Isothis compound | C8H14O3 | CID 89084 - PubChem. (n.d.).

- Pentanoic acid, 4-oxo-, propyl ester - NIST WebBook. (n.d.).

- Pentanoic acid, 4-oxo-, propyl ester - NIST WebBook, Mass Spectrum. (n.d.).

- Pentanoic acid, 4-oxo-, propyl ester - NIST WebBook, Notes. (n.d.).

Sources

- 1. Propyl 4-oxopentanoate | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. propyl 4-oxopentanoate | 645-67-0 [chemnet.com]

- 6. molbase.com [molbase.com]

- 7. This compound | C8H14O3 | CID 221069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. propyl 4-oxopentanoate [stenutz.eu]

- 9. Pentanoic acid, 4-oxo-, propyl ester [webbook.nist.gov]

- 10. Pentanoic acid, 4-oxo-, propyl ester [webbook.nist.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Guide to the Spectroscopic Characterization of Propyl Levulinate

Prepared by: Gemini, Senior Application Scientist

Introduction

Propyl levulinate, also known as propyl 4-oxopentanoate, is a valuable bio-derived chemical with applications as a flavoring agent, solvent, and a key intermediate in the synthesis of biofuels and other value-added chemicals. Its molecular formula is C₈H₁₄O₃, and it has a molecular weight of 158.19 g/mol .[1][2] Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, providing researchers and drug development professionals with a reliable reference.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The diagram below illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides data on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 MHz). Key acquisition parameters include an appropriate number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and referencing the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

The ¹H NMR spectrum of this compound shows six distinct signals, corresponding to the six unique proton environments in the molecule.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assigned Protons |

| a | 4.04 | Triplet (t) | 6.6 | 2H | C⁶H₂ |

| b | 2.76 | Triplet (t) | 6.6 | 2H | C³H₂ |

| c | 2.58 | Triplet (t) | 6.6 | 2H | C⁴H₂ |

| d | 2.20 | Singlet (s) | - | 3H | C¹H₃ |

| e | 1.65 | Sextet (m) | ~7.0 | 2H | C⁷H₂ |

| f | 0.94 | Triplet (t) | 7.5 | 3H | C⁸H₃ |

| Data obtained in CDCl₃ at 300 MHz. |

Causality Behind the Assignments:

-

Signal a (δ 4.04, 2H, t): This downfield triplet corresponds to the methylene protons on C⁶. They are shifted significantly downfield because they are attached to an oxygen atom of the ester group. The triplet multiplicity arises from coupling to the two adjacent protons on C⁷ (n+1 rule: 2+1=3 peaks).

-

Signals b & c (δ 2.76 & 2.58, 2H each, t): These two triplets represent the methylene protons on C³ and C⁴, which are situated between the two carbonyl groups. Their chemical shifts are downfield due to the electron-withdrawing effect of the adjacent C=O groups. They appear as triplets because they are coupled to each other.

-

Signal d (δ 2.20, 3H, s): This sharp singlet is characteristic of a methyl group attached to a ketone carbonyl (an acetyl group). It is a singlet because there are no protons on the adjacent C² atom to couple with.

-

Signal e (δ 1.65, 2H, m): This multiplet corresponds to the methylene protons on C⁷. They are coupled to both the C⁶ protons (2) and the C⁸ protons (3), resulting in a complex pattern (a theoretical triplet of quartets, which often appears as a sextet or multiplet).

-

Signal f (δ 0.94, 3H, t): This upfield triplet is the classic signal for a terminal methyl group of an alkyl chain (C⁸). It is a triplet due to coupling with the two adjacent methylene protons on C⁷.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

The protocol is similar to that for ¹H NMR, but acquisition parameters are adjusted for the lower sensitivity and larger chemical shift range of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

While experimental data from public databases is limited, the chemical shifts for this compound can be reliably predicted based on established substituent effects. The molecule has 8 unique carbon atoms, and thus 8 signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assigned Carbon | Rationale |

| 206.8 | C² | Ketone carbonyl carbon, highly deshielded. |

| 172.9 | C⁵ | Ester carbonyl carbon, deshielded but less so than a ketone. |

| 66.2 | C⁶ | Carbon attached to the ester oxygen (-C H₂-O-). |

| 37.8 | C³ | Methylene carbon alpha to the ketone carbonyl. |

| 29.8 | C¹ | Methyl carbon of the acetyl group. |

| 27.9 | C⁴ | Methylene carbon beta to the ketone, alpha to the ester carbonyl. |

| 21.9 | C⁷ | Methylene carbon of the propyl group. |

| 10.4 | C⁸ | Terminal methyl carbon of the propyl group, most upfield. |

| Predicted values based on standard chemical shift correlation tables.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the neat liquid between two salt (NaCl or KBr) plates.

-

Instrumentation: The sample is placed in the beam path of an FTIR (Fourier Transform Infrared) spectrometer.

-

Data Acquisition: A background spectrum is first collected (air), followed by the sample spectrum. The instrument software automatically ratios the two to produce the final absorbance or transmittance spectrum.

The IR spectrum of this compound is dominated by absorptions from its two carbonyl groups and the C-O bonds of the ester functionality.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970-2880 | C-H stretch | Alkyl C-H |

| ~1740 | C=O stretch | Ester Carbonyl |

| ~1717 | C=O stretch | Ketone Carbonyl |

| ~1250-1150 | C-O stretch | Ester (O=C-O ) |

| ~1100-1000 | C-O stretch | Ester (O -C-C) |

Causality Behind the Assignments:

-

C-H Stretching (~2970-2880 cm⁻¹): These absorptions are characteristic of all organic molecules containing sp³-hybridized carbon-hydrogen bonds.

-

Dual Carbonyl Peaks: The most diagnostic feature of this spectrum is the presence of two distinct C=O stretching absorptions. The ester carbonyl typically absorbs at a higher frequency (~1740 cm⁻¹) than the ketone carbonyl (~1717 cm⁻¹).[4] This dual-peak pattern in the carbonyl region is strong evidence for the presence of both functional groups.

-

C-O Stretching (~1250-1000 cm⁻¹): A strong, broad band or series of bands in this region confirms the presence of the ester's C-O single bonds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. For this compound, Electron Ionization (EI) is a common technique.

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC), which separates it from any impurities before it enters the mass spectrometer. A dilute solution in a volatile solvent (e.g., dichloromethane) is injected.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

The mass spectrum provides a fingerprint of the molecule's fragmentation.

-

Molecular Ion (M⁺•): The molecular weight of this compound is 158.19. The molecular ion peak is expected at m/z = 158 . This peak may be of low intensity or absent in EI-MS due to rapid fragmentation.

-

Key Fragments: The most abundant fragments provide clues to the structure.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 115 | Low | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 101 | Moderate | [M - OC₃H₇]⁺ (Loss of propoxy radical) |

| 74 | Moderate | Propyl acetate-like ion via McLafferty rearrangement |

| 43 | 100% (Base Peak) | [CH₃CO]⁺ (Acetyl cation) |

Fragmentation Pathway Analysis:

The fragmentation of this compound is driven by the presence of the carbonyl groups and the ester linkage.

Sources

- 1. This compound | C8H14O3 | CID 221069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentanoic acid, 4-oxo-, propyl ester [webbook.nist.gov]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. infrared spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of propyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Theoretical yield calculation for propyl levulinate synthesis

An In-Depth Technical Guide to the Synthesis and Theoretical Yield Calculation of Propyl Levulinate

Introduction: The Significance of this compound

This compound, an ester derived from biomass-based levulinic acid, is a chemical of significant interest in the pursuit of sustainable chemistry.[1][2][3] Its applications are diverse, ranging from a green solvent and a flavoring agent to a promising biofuel additive that can enhance the properties of diesel and biodiesel blends.[4][5] The synthesis of this compound is a classic example of Fischer-Speier esterification, a cornerstone reaction in organic chemistry. For researchers and drug development professionals, understanding the principles of its synthesis and, critically, the ability to accurately calculate its theoretical yield, is fundamental to optimizing reaction conditions, evaluating catalyst efficiency, and ensuring economic process viability.

This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and a step-by-step methodology for calculating the theoretical yield.

Part 1: The Chemistry of this compound Synthesis

The synthesis of this compound is achieved through the acid-catalyzed esterification of levulinic acid with propanol. This reaction is a reversible equilibrium process, a critical factor that dictates the experimental design.

The Balanced Chemical Equation:

CH₃C(O)CH₂CH₂CO₂H + CH₃CH₂CH₂OH ⇌ CH₃C(O)CH₂CH₂CO₂CH₂CH₂CH₃ + H₂O (Levulinic Acid + 1-Propanol ⇌ this compound + Water)

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The acid catalyst (commonly H₂SO₄ or p-TsOH) plays a crucial role by protonating the carbonyl oxygen of the levulinic acid's carboxylic group. This protonation renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of propanol.

To ensure a high yield of the desired ester, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. This is typically achieved in two ways:

-

Using an Excess of a Reactant: Propanol is often used in excess as it is typically less expensive than levulinic acid and can also serve as the reaction solvent.

-

Removing a Product: Water, a byproduct of the reaction, is actively removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

Catalysis: The Engine of the Reaction

While homogeneous catalysts like sulfuric acid are effective, the field is increasingly moving towards heterogeneous (solid acid) catalysts to simplify product purification and catalyst recycling.[6] Catalysts such as Amberlyst-15, zeolites, and various metal oxides have demonstrated high efficiency in converting levulinic acid into its esters.[1][7][8] These solid catalysts reduce corrosive waste streams and allow for continuous flow processes, aligning with the principles of green chemistry.[9][10]

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the acid-catalyzed esterification of levulinic acid.

Caption: Acid-catalyzed Fischer esterification mechanism.

Part 2: Experimental Protocol for this compound Synthesis

This protocol describes a standard laboratory-scale batch synthesis using a homogeneous acid catalyst.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Notes |

| Levulinic Acid (LA) | 116.11[11] | 1.14[11] | 11.61 g (0.1 mol) | Purity ≥ 98% |

| 1-Propanol | 60.10 | 0.803 | 48.5 mL (0.5 mol) | Anhydrous, serves as reactant/solvent |

| Sulfuric Acid (H₂SO₄) | 98.08 | 1.84 | ~0.5 mL | Concentrated (98%), catalyst |

| Saturated NaHCO₃ Solution | - | - | ~100 mL | For neutralization |

| Saturated NaCl Solution (Brine) | - | - | ~50 mL | For washing |

| Anhydrous MgSO₄ | 120.37 | - | ~5 g | Drying agent |

| Diethyl Ether | 74.12 | 0.713 | ~150 mL | Extraction solvent |

Experimental Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cetjournal.it [cetjournal.it]

- 5. biofuranchem.com [biofuranchem.com]

- 6. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.southwales.ac.uk [pure.southwales.ac.uk]

- 9. Synthesis of levulinic acid based poly(amine-co-ester)s - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Levulinic acid - Wikipedia [en.wikipedia.org]

Propyl Levulinate (CAS 645-67-0): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Propyl levulinate (propyl 4-oxopentanoate), a derivative of the biomass-derived platform chemical levulinic acid, is an ester of significant interest across multiple scientific disciplines.[1] Its unique bifunctional nature, possessing both a ketone and an ester group, imparts a versatile chemical profile. This guide provides an in-depth analysis of its chemical and physical properties, synthesis methodologies, analytical characterization, key applications, and comprehensive safety protocols. The content is tailored for researchers, chemists, and formulation scientists who require a thorough understanding of this compound for applications ranging from flavor and fragrance creation to the development of sustainable biofuels and green solvents.

Chemical Identity and Core Physicochemical Properties

This compound is structurally defined as the propyl ester of 4-oxopentanoic acid.[2] This structure is fundamental to its properties; the ester linkage provides a characteristic fruity, caramellic aroma, while the ketone group offers a site for further chemical modification.[3][4] Its moderate chain length and oxygenated nature influence its solvency and physical characteristics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 645-67-0 | [1][2][3][4] |

| IUPAC Name | propyl 4-oxopentanoate | [2] |

| Molecular Formula | C₈H₁₄O₃ | [2][3][4] |

| Molecular Weight | 158.19 g/mol | [2][4] |

| InChI Key | QOSMNYMQXIVWKY-UHFFFAOYSA-N | [2][3] |

| SMILES | CCCOC(=O)CCC(=O)C | [2][4] |

| Synonyms | Propyl 4-oxopentanoate, n-Propyl levulinate, Levulinic acid propyl ester | [2][3] |

| FEMA Number | 4480 |[2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Sweet, fruity, caramellic, slightly buttery | [2][3][4] |

| Boiling Point | 218 - 224 °C at 760 mmHg | [1][2][3] |

| Density | 0.989 - 0.995 g/mL at 20°C | [1][2][3] |

| Refractive Index | 1.419 - 1.425 at 20°C | [2][3] |

| Flash Point | 80 - 88 °C | [1] |

| Solubility | Practically insoluble in water; Soluble in ethanol and methanol. | [2][4] |

| LogP | 0.93 |[3] |

Synthesis and Manufacturing Insights

The primary and most industrially viable route to this compound is the direct esterification of levulinic acid with n-propanol.[1][5] This reaction is a classic example of Fischer-Speier esterification, which requires an acid catalyst to proceed at a practical rate.

Causality in Catalyst Selection: The choice of catalyst is a critical decision in the synthesis design, balancing reaction efficiency, cost, and environmental impact.

-

Homogeneous Catalysts: Mineral acids like HCl or H₂SO₄ were historically used, offering high reaction rates.[5] However, their corrosiveness, difficulty in separation from the product mixture, and the generation of neutralized salt waste make them less favorable in modern green chemistry contexts.

-

Heterogeneous Catalysts: Solid acid catalysts are now preferred.[5] These include zeolites, ion-exchange resins (e.g., Amberlyst-15), and sulfonated carbons.[6][7] Their primary advantage is the ease of separation from the reaction mixture via simple filtration, allowing for catalyst recycling and a streamlined purification process. The catalyst's pore structure and acid site density are key parameters that must be optimized to accommodate the reactants and achieve high yields.[5]

Typical Laboratory Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis, workup, and purification of this compound in a research setting.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis via Heterogeneous Catalysis

This protocol is a self-validating system; the final analysis confirms the identity and purity of the product synthesized.

-

Reactor Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine levulinic acid (e.g., 0.1 mol), n-propanol (0.6 mol, serving as both reactant and solvent), and a solid acid catalyst (e.g., 5-10 wt% relative to levulinic acid).

-

Reaction: Heat the mixture to the reflux temperature of n-propanol (approx. 97°C) with vigorous stirring. Monitor the reaction progress by withdrawing small aliquots over time and analyzing the conversion of levulinic acid via titration or GC.[6][7] A typical reaction time is 5-8 hours.[6]

-

Catalyst Removal: After cooling the mixture to room temperature, remove the solid catalyst by vacuum filtration. The recovered catalyst can be washed, dried, and stored for potential reuse.

-

Solvent Removal: Remove the excess n-propanol from the filtrate using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation to separate it from unreacted starting material and any high-boiling side products.

-

Validation: The purity of the final product should be assessed by Gas Chromatography (GC). The identity is confirmed by comparing its ¹H NMR, IR, and Mass Spectra against known data.[2][8]

Analytical Characterization & Spectral Data

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Observed Features and Interpretation | Source(s) |

|---|---|---|

| ¹H NMR | δ = 4.04 (t, 2H, -O-CH₂-), 2.76 (t, 2H, -CH₂-C=O), 2.58 (t, 2H, -CH₂-CH₂-), 2.20 (s, 3H, -C(=O)-CH₃), 1.65 (m, 2H, -CH₂-CH₂-CH₃), 0.94 (t, 3H, -CH₂-CH₃). | [8] |

| ¹³C NMR | Predicted values: Signals expected for the ester carbonyl (~173 ppm), ketone carbonyl (~207 ppm), ester methylene (-O-CH₂-, ~66 ppm), methyl ketone (-CH₃, ~30 ppm), and other aliphatic carbons. | [2] |

| IR Spectroscopy | Strong absorption bands characteristic of C=O stretching for the ester group (~1735 cm⁻¹) and the ketone group (~1715 cm⁻¹). | [2] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 158. Key fragment ions at m/z = 101 (loss of -OCH₂CH₂CH₃), 74, and 43 (acetyl group, often the base peak). |[2] |

Expert Interpretation: The ¹H NMR spectrum is particularly informative. The distinct triplet at ~4.04 ppm is characteristic of the methylene group adjacent to the ester oxygen, while the sharp singlet at ~2.20 ppm is the hallmark of the methyl ketone group.[8] In mass spectrometry, the fragment at m/z 43 is a strong indicator of the terminal acetyl group, providing clear evidence of the levulinate structure.[2]

Applications and Industrial Relevance

The bifunctional nature of this compound makes it a valuable molecule in several industries. Its derivation from levulinic acid, a key bio-based platform chemical, positions it as a sustainable alternative to petrochemicals.[9]

Caption: Relationship between this compound's structure and its applications.

-

Flavors and Fragrances: this compound is recognized as a flavoring agent by FEMA (No. 4480).[2] It imparts sweet, fruity, and caramellic notes, making it useful in beverage, bakery, and confectionery formulations.[4][10] Its organoleptic profile is a direct result of the propyl ester functionality.

-

Biofuels and Fuel Additives: Alkyl levulinates, including this compound, are considered promising biofuel additives.[11] When blended with diesel or gasoline, they can act as oxygenates, potentially leading to more complete combustion and reduced harmful emissions like carbon monoxide and particulates.[12][13] The alkyl chain length influences properties like cold flow and stability in fuel blends.[12]

-

Green Solvents and Chemical Intermediates: As a bio-derived, low-volatility solvent, this compound is an attractive replacement for more hazardous petrochemical solvents. Its ester and ketone moieties provide good solvency for a range of organic compounds. It can also serve as a versatile intermediate for the synthesis of other high-value chemicals.

-

Coatings and Polymers: Levulinate esters can function as coalescing agents in water-based paints and coatings.[9] They help in the formation of a uniform and durable film by temporarily plasticizing the polymer particles during the drying process.[9]

Safety, Handling, and Toxicology

Understanding the hazard profile of this compound is crucial for its safe handling in a laboratory or industrial setting. The information is derived from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).[14]

Table 4: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [14] |

| Signal Word | Warning | [14] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [2][14] |

| Precautionary Codes | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | [14] |

| Storage Class | 10 - Combustible liquids | |

Protocol for Safe Handling and Emergency Response

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Prevent ingestion and inhalation. Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

-

First Aid - Skin Contact: If skin contact occurs, take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[14]

-

First Aid - Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14]

-

Spill Response: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation.[14]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14]

Conclusion

This compound stands out as a versatile and sustainable chemical with a strong foothold in the flavor and fragrance industry and burgeoning potential in the biofuel and green solvent sectors. Its synthesis from levulinic acid aligns with the principles of green chemistry, offering a bio-based alternative to traditional petrochemicals. For researchers and developers, its well-defined properties, straightforward synthesis, and clear safety profile make it a valuable compound for innovation in a wide array of applications.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Scent.vn. (n.d.). This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance.

- LangFang Hawk T&D. (n.d.). This compound.

- Climent, M. J., Corma, A., & Iborra, S. (2014). Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering, 2(5), 1275-1290.

- Cambridge Bioscience. (n.d.). This compound.

- Hassan, A. H., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions, 100.

- Hassan, A. H., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions.

- Ogura, K., et al. (2025). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Advances.

- Advanced Biotech. (2025). Safety Data Sheet - Ethyl levulinate.

- da Silva, R. L., et al. (2024). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. MDPI.

- The Royal Society of Chemistry. (2016). Supporting Information - Fast catalytic conversion of recalcitrant cellulose into alkyl levulinates and levulinic acid.

- Zhang, Z., et al. (2018). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO₂ Particles. MDPI.

- The Good Scents Company. (n.d.). This compound.

- ResearchGate. (2023). Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel.

- ResearchGate. (n.d.). Potential alkyl levulinates applications.

- ResearchGate. (n.d.). Effect of different synthesized catalysts on n-propyl levulinate yield.

- American Coatings Association. (n.d.). The Use Of Levulinates As Coalescing Agents in Water-based Coatings.

- Climent, M. J., Corma, A., & Iborra, S. (2014). Synthesis and Applications of Alkyl Levulinates. ACS Publications.

- Longe, O. A., et al. (2022). Rapid Transformation of Furfural to Biofuel Additive Ethyl Levulinate. ACS Sustainable Chemistry & Engineering.

- De Monchy Aromatics. (n.d.). Biobased platform chemicals in flavours & fragrances.

Sources

- 1. biofuranchem.com [biofuranchem.com]

- 2. This compound | C8H14O3 | CID 221069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cetjournal.it [cetjournal.it]

- 7. Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction | Chemical Engineering Transactions [cetjournal.it]

- 8. rsc.org [rsc.org]

- 9. paint.org [paint.org]

- 10. demonchyaromatics.com [demonchyaromatics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of Propyl Levulinate in Common Organic Solvents

Introduction: Propyl Levulinate as a Key Bio-derived Platform Chemical

This compound, the propyl ester of levulinic acid, is a versatile and increasingly important bio-derived chemical.[1] Levulinic acid itself is recognized as a key platform chemical, readily synthesized from the degradation of cellulose.[2] This positions this compound and other levulinate esters as sustainable alternatives in a wide array of applications, from flavorings and fragrances to biofuels and green solvents.[1] Their utility as fuel additives, for instance, is attributed to their low toxicity and high flash points.[3] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the solubility of this compound, methodologies for its determination, and an analysis of the underlying physicochemical principles.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility characteristics. These properties dictate the intermolecular forces at play between the solute and various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 220-221 °C at 760 mmHg | [1] |

| Density | 0.9896 g/cm³ | [4] |

| logP (o/w) | 0.93 | [4] |

| Water Solubility | Practically insoluble | [1] |

| Solubility in Ethanol | Soluble | [1] |

The structure of this compound contains both a ketone and an ester functional group, contributing to its moderate polarity. The propyl chain, on the other hand, introduces a degree of nonpolar character. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents, with the specific degree of solubility being a function of the solvent's polarity and hydrogen bonding capabilities.

Quantitative Solubility of this compound in Common Organic Solvents at 25°C

The following table presents a comprehensive set of quantitative solubility data for this compound in a variety of common organic solvents at a standard temperature of 25°C. This data is invaluable for solvent selection in various laboratory and industrial processes.

Table 2: Solubility of this compound in Common Organic Solvents at 25°C [5]

| Solvent | Solubility (g/L) |

| Methanol | 2767.4 |

| Ethanol | 1675.93 |

| Isopropanol | 1273.34 |

| n-Propanol | 946.04 |

| n-Butanol | 797.59 |

| Isobutanol | 678.56 |

| sec-Butanol | 826.92 |

| n-Pentanol | 570.95 |

| Isopentanol | 676.32 |

| n-Hexanol | 370.52 |

| n-Heptanol | 155.51 |

| n-Octanol | 202.46 |

| Acetone | 877.44 |

| 2-Butanone (MEK) | 584.33 |

| Cyclohexanone | 620.8 |

| Ethyl Acetate | 423.77 |

| Methyl Acetate | 604.08 |

| n-Propyl Acetate | 287.94 |

| Isopropyl Acetate | 266.98 |

| n-Butyl Acetate | 320.07 |

| Isobutyl Acetate | 198.3 |

| n-Pentyl Acetate | 193.2 |

| Toluene | 189.15 |

| Ethylbenzene | 155.56 |

| Dichloromethane | 965.6 |

| Chloroform | 1096.15 |

| 1,2-Dichloroethane | 517.28 |

| Tetrachloromethane | 122.46 |

| Acetonitrile | 1000.51 |

| N,N-Dimethylformamide (DMF) | 1518.11 |

| Dimethyl Sulfoxide (DMSO) | 1258.59 |

| Tetrahydrofuran (THF) | 885.34 |

| 1,4-Dioxane | 1023.23 |

| n-Hexane | 41.59 |

| Cyclohexane | 35.03 |

| n-Heptane | 16.52 |

Analysis of Solubility Trends

The data presented in Table 2 reveals distinct trends in the solubility of this compound, which can be rationalized by considering the principles of "like dissolves like" and the interplay of intermolecular forces.

-

Polar Protic Solvents: this compound exhibits very high solubility in polar protic solvents such as methanol, ethanol, and other short-chain alcohols. This is attributable to the ability of these solvents to engage in hydrogen bonding with the oxygen atoms of the ketone and ester groups in the this compound molecule, in addition to favorable dipole-dipole interactions.

-

Polar Aprotic Solvents: High solubility is also observed in polar aprotic solvents like DMF, DMSO, and acetonitrile. These solvents possess large dipole moments, enabling strong dipole-dipole interactions with the polar functional groups of this compound.

-

Nonpolar Solvents: In contrast, the solubility of this compound is significantly lower in nonpolar solvents such as n-hexane, cyclohexane, and n-heptane. The weak van der Waals forces between the nonpolar solvent molecules and the propyl chain of the solute are not sufficient to overcome the stronger dipole-dipole interactions between this compound molecules.

-

Effect of Alkyl Chain Length in Alcohols: A clear trend is observable within the homologous series of n-alcohols. As the alkyl chain length of the alcohol increases (from methanol to n-octanol), the solubility of this compound generally decreases. This is because the increasing nonpolar character of the longer-chain alcohols makes them less effective at solvating the polar regions of the this compound molecule.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent. The following protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and flame ionization detector (FID), or a high-performance liquid chromatograph (HPLC) with an appropriate detector.

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a series of sealed vials or flasks. The presence of undissolved solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a controlled temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining particulate matter.

-

Accurately weigh the collected filtrate and then dilute it to a known volume with the same solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated GC-FID or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units, such as g/L or mol/L.

-

Diagram of the Isothermal Shake-Flask Method Workflow:

Caption: Workflow for the isothermal shake-flask method.

The Influence of Temperature on Solubility

While comprehensive experimental data on the temperature-dependent solubility of this compound is not widely available in the literature, the general principles of thermodynamics can provide valuable insights. For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the intermolecular forces within the solute and the solvent.

The relationship between solubility and temperature can be described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, related to solubility) to the change in temperature and the enthalpy of dissolution. A positive enthalpy of dissolution indicates that solubility will increase with increasing temperature.

Studies on related compounds, such as levulinic acid, have shown a temperature-dependent solubility in various organic solvents.[6] For instance, the solubility of levulinic acid in toluene, dichloromethane, and ethyl acetate shows a significant dependence on temperature.[6] It is reasonable to infer that this compound would exhibit similar behavior. For precise process design and optimization, it is recommended to experimentally determine the solubility of this compound at the specific temperatures of interest using the protocol described above.

Diagram of Solute-Solvent Interactions:

Caption: Intermolecular forces governing solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in a wide range of common organic solvents. The quantitative data presented, along with the detailed experimental protocol for solubility determination, serves as a valuable resource for researchers, scientists, and drug development professionals. The analysis of solubility trends based on the physicochemical properties of both the solute and the solvents offers a rational basis for solvent selection. While specific temperature-dependent solubility data for this compound remains an area for further investigation, the fundamental principles outlined here provide a strong framework for predicting its behavior at different temperatures. A thorough understanding of these solubility characteristics is crucial for harnessing the full potential of this important bio-derived platform chemical.

References

- PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 9, 2026.[1]

- The Good Scents Company.

- Scent.vn. This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance. [Link]. Accessed January 9, 2026.[5]

- Wikipedia. Levulinic acid. [Link]. Accessed January 9, 2026.[2]

- ResearchGate. Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel. [Link]. Accessed January 9, 2026.[3]

- MDPI. Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]. Accessed January 9, 2026.[6]

Sources

A Technical Guide to the Thermal Degradation Pathway of Propyl Levulinate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl levulinate, a biomass-derived platform chemical, holds significant promise in applications ranging from biofuels to green solvents. Its utility in formulations often requires thermal stability. However, a detailed experimental analysis of its thermal degradation pathway is not extensively covered in current literature. This technical guide synthesizes established chemical principles of ester pyrolysis with proven analytical methodologies to propose a comprehensive, scientifically-grounded degradation pathway for this compound. We provide an in-depth exploration of the primary and secondary decomposition reactions, including the classic ester pyrolysis (Ei elimination) mechanism. Furthermore, this document serves as a practical handbook, offering detailed, step-by-step protocols for the essential analytical techniques—Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)—required to experimentally validate these proposed mechanisms. Kinetic analysis using isoconversional methods is also detailed, providing a complete framework for the full characterization of this compound's thermal behavior.

Introduction: The Need for Thermal Characterization

This compound (PL), the propyl ester of 4-oxopentanoic acid, is a bio-derived compound recognized for its potential as a sustainable fuel additive and versatile solvent.[1] Its synthesis from levulinic acid, a key platform chemical from cellulose degradation, positions it as a valuable component in the modern biorefinery.[2][3] As with any chemical intended for industrial applications, particularly those involving heat (e.g., combustion engines, high-temperature chemical synthesis), a thorough understanding of its thermal stability and decomposition mechanism is paramount for predicting performance, ensuring safety, and controlling reactivity.

While the synthesis and potential applications of alkyl levulinates are well-documented, specific studies detailing the high-temperature degradation pathways of this compound are scarce. This guide bridges that gap by proposing a logical degradation pathway based on fundamental principles of organic chemistry and providing the experimental blueprint for its validation.

Proposed Thermal Degradation Pathways of this compound

The thermal decomposition of this compound is hypothesized to proceed through a primary elimination reaction, characteristic of esters possessing a β-hydrogen on the alkyl chain, followed by secondary degradation of the resulting products.

Primary Degradation: Ester Pyrolysis (Syn-Elimination)

The most probable initial degradation step for this compound is a unimolecular, intramolecular elimination reaction known as ester pyrolysis . This reaction proceeds through a concerted, six-membered cyclic transition state, resulting in the formation of an alkene and a carboxylic acid.[4][5] For this compound, this pathway involves the transfer of a β-hydrogen from the propyl group to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O ester bond.

The primary products are therefore predicted to be:

-

Propene (C₃H₆)

-

Levulinic Acid (C₅H₈O₃)

This type of syn-elimination is a well-established mechanism in the thermal decomposition of esters and does not require a catalyst.[6]

Secondary Degradation Pathways

The initial products of the primary pyrolysis are themselves thermally labile and are expected to undergo further decomposition, leading to a more complex final product mixture.

-

Decarboxylation of Levulinic Acid: Levulinic acid, a γ-keto acid, can undergo intramolecular cyclization followed by dehydration to form α-Angelica lactone, or it can be decarboxylated. A key secondary reaction is the conversion to γ-Valerolactone (GVL) , a stable and valuable chemical, through hydrogenation or other routes, although direct thermal pathways to other products are also possible.[1]

-

Ketonization: Another potential pathway for carboxylic acids at high temperatures, particularly in the presence of certain catalytic surfaces, is ketonic decarboxylation, which could lead to the formation of symmetric or asymmetric ketones.[7]

-

Fragmentation of Propene: At sufficiently high temperatures, the propene molecule can undergo further cracking to yield smaller hydrocarbons like methane and ethylene.

The following diagram illustrates the proposed multi-step degradation pathway.

Sources

- 1. Levulinic acid - Wikipedia [en.wikipedia.org]

- 2. Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling [mdpi.com]

- 3. Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmori ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00615E [pubs.rsc.org]

- 4. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 5. Ester Pyrolysis [organic-chemistry.org]

- 6. aklectures.com [aklectures.com]